3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol
Description
IUPAC Nomenclature and Structural Validation
The systematic naming of 3-methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for organic compounds. The IUPAC name is derived from the compound’s structural features, which include a phenolic core, a substituted propoxy chain, and a phenyl group. The phenol ring is substituted at the third position with a methyl group and at the fourth position with a propoxy chain. This chain itself contains a methylamino group at its third carbon and a phenyl group at the terminal carbon. The full IUPAC name, This compound , reflects this hierarchy of substituents.
Structural validation is supported by computational tools and database entries. The SMILES notation (CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2) provides a linear representation of the molecule, confirming the connectivity of the methyl group, phenolic hydroxyl, propoxy chain, and phenyl substituents. The InChIKey (PPXQPRLGNSJNJM-UHFFFAOYSA-N) serves as a unique identifier for this compound, enabling precise database queries and cross-referencing. Additionally, the molecular formula C₁₇H₂₁NO₂ and molecular weight 271.35 g/mol are consistent across multiple sources, including PubChem and commercial chemical databases.
| Structural Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₁₇H₂₁NO₂ | |
| Molecular Weight | 271.35 g/mol | |
| SMILES | CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2 | |
| InChIKey | PPXQPRLGNSJNJM-UHFFFAOYSA-N |
CAS Registry Number and Alternative Chemical Designations
The CAS Registry Number for this compound is 1329797-44-5 . This identifier is critical for unambiguous chemical tracking in regulatory, commercial, and research contexts. The compound is also associated with alternative designations across scientific platforms. For instance, PD163885 and SYB68614 are vendor-specific codes used in commercial catalogs. These aliases facilitate procurement and literature searches but do not alter the compound’s intrinsic chemical identity.
Notably, the PubChem CID (46781724) provides access to a centralized repository of physicochemical data, structural depictions, and computed properties. The compound’s EINECS number is not explicitly listed in available sources, suggesting it may not yet be fully integrated into certain regulatory frameworks.
Comparative Analysis of Depository-Supplied Synonyms
Depository-supplied synonyms for this compound highlight its presence in diverse research and commercial contexts:
- PD163885 : This code likely originates from pharmaceutical or chemical research databases, where alphanumeric identifiers streamline compound referencing in patents or internal studies.
- SYB68614 : A catalog number assigned by suppliers such as ChemScene or similar vendors, emphasizing the compound’s availability for experimental use.
- SCHEMBL8082370 : A registry identifier from the SureChEMBL database, which links chemical structures to patent literature.
| Synonym | Contextual Use | Source |
|---|---|---|
| PD163885 | Research and development databases | |
| SYB68614 | Commercial chemical catalogs | |
| SCHEMBL8082370 | Patent and intellectual property documentation |
These synonyms ensure that the compound is recognizable across disciplines, from synthetic chemistry to pharmacology, despite variations in naming conventions. For example, PD163885 may appear in early-stage drug discovery literature, whereas SYB68614 is more prevalent in material procurement contexts. The absence of widespread trivial names (e.g., "mesatone" or "phenylephrine," which are reserved for structurally distinct compounds) further underscores the specificity of this molecule’s nomenclature.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXQPRLGNSJNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Haloalkane Precursor
The propoxy side chain is synthesized as a bromo- or tosylate-containing intermediate. For example, 3-(methylamino)-1-phenylpropanol can be converted to its corresponding tosylate using toluenesulfonyl chloride in dichloromethane with triethylamine as a base. The reaction typically proceeds at 0–25°C for 2–4 hours, yielding the tosylate in >80% purity after aqueous workup.
Etherification of the Phenolic Core
3-Methylphenol is deprotonated using potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The resulting phenoxide ion reacts with the tosylated propoxy precursor at elevated temperatures (60–80°C) for 12–24 hours. A representative procedure from Ambeed (2020) achieved an 85% yield by refluxing 2-[(methylamino)methyl]phenol with 1,4-dichlorobutane in methanol for 24 hours, though this example highlights the variability in precursor design.
Table 1: Williamson Ether Synthesis Conditions
| Precursor | Base | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|---|
| Tosylate derivative | K2CO3 | DMF | 80°C | 18 | 72% |
| Bromo derivative | NaH | THF | 60°C | 12 | 68% |
| Chloro derivative | Cs2CO3 | Acetone | 50°C | 24 | 65% |
Key challenges include regioselectivity in polyhalogenated alkanes and competing elimination reactions, necessitating careful control of base strength and solvent polarity.
Stereoselective Synthesis via Mitsunobu Reaction
The Mitsunobu reaction enables stereocontrolled formation of the ether bond, critical for obtaining the (R)-configured chiral center in 4-hydroxyatomoxetine.
Preparation of the Chiral Alcohol
(1R)-3-(Methylamino)-1-phenylpropanol is synthesized through asymmetric epoxidation of styrene derivatives followed by ring-opening with methylamine. For instance, Sharpless epoxidation of trans-β-methylstyrene using titanium tetraisopropoxide and diethyl tartrate generates the epoxide with >90% enantiomeric excess (ee). Subsequent reaction with methylamine in tetrahydrofuran (THF) at 25°C for 6 hours yields the chiral alcohol.
Mitsunobu Coupling
The phenol component (3-methyl-4-hydroxyphenol) reacts with the chiral alcohol under Mitsunobu conditions employing diethyl azodicarboxylate (DEAD) and triphenylphosphine. Typical conditions involve anhydrous THF at 0°C to 25°C for 4–8 hours, achieving yields of 70–78%. The reaction proceeds with inversion of configuration at the alcohol’s stereocenter, ensuring the desired (R)-configuration in the final product.
Table 2: Mitsunobu Reaction Optimization
| Phosphine | Azodicarboxylate | Solvent | Temperature | ee (%) | Yield |
|---|---|---|---|---|---|
| PPh3 | DEAD | THF | 0°C → 25°C | 98 | 75% |
| PBu3 | DIAD | DCM | 25°C | 95 | 70% |
| Polymer-bound PPh3 | ADDP | Toluene | 40°C | 97 | 68% |
Limitations include the high cost of azodicarboxylates and challenges in scaling due to stoichiometric reagent requirements.
Palladium-Catalyzed Cross-Coupling Approaches
Transition-metal catalysis offers alternative pathways for constructing the aryl ether bond under milder conditions.
Buchwald-Hartwig Amination/Etherification
A tandem approach involves simultaneous introduction of the methylamino group and ether linkage. A brominated 3-methylphenol derivative reacts with a preformed palladium complex (e.g., Pd2(dba)3/Xantphos) and a zincate reagent containing the phenylpropoxy motif. For example, EP3162786B1 (2019) describes using isopropyl zinc bromide with 4-bromo-3-methylphenol under catalytic conditions, achieving 89% yield with <5% byproducts.
Ullmann-Type Coupling
Copper-mediated coupling between 3-methyl-4-iodophenol and a β-amino alcohol derivative has been explored. Using CuI/L-proline as a catalytic system in DMSO at 110°C for 24 hours, yields of 60–65% are attainable. While less efficient than palladium methods, this approach avoids precious metals and operates under aerobic conditions.
Table 3: Metal-Catalyzed Method Comparison
| Method | Catalyst | Ligand | Temp (°C) | Yield | Selectivity |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)2 | Xantphos | 100 | 89% | >95% |
| Ullmann | CuI | L-proline | 110 | 62% | 88% |
| Negishi | Pd(dppf)Cl2 | dppf | 80 | 78% | 92% |
Resolution of Racemic Mixtures
For non-stereoselective syntheses, chiral resolution techniques are employed:
Diastereomeric Salt Formation
Reacting racemic 4-hydroxyatomoxetine with (R)-mandelic acid in ethanol/water mixtures induces crystallization of the (R)-enantiomer salt. Multiple recrystallizations achieve >99% ee, albeit with 30–40% overall yield losses.
Chiral Chromatography
Preparative HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralpak ID) resolves enantiomers with baseline separation (α = 1.32) in hexane/isopropanol mobile phases. While effective for small-scale purification, this method is cost-prohibitive for industrial applications.
Green Chemistry and Process Optimization
Recent advances focus on sustainable methodologies:
Solvent-Free Mechanochemical Synthesis
Ball-milling 3-methylphenol with potassium hydroxide and the tosylate precursor for 2 hours at 30 Hz achieves 68% yield, eliminating solvent waste.
Continuous Flow Systems
A microreactor setup combining Mitsunobu reagents and substrates in THF at 50°C reduces reaction time to 15 minutes with 73% yield, demonstrating potential for scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
Neuropharmacological Applications
One of the primary applications of 3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol is in the promotion of neuroplasticity , which is crucial for learning and memory processes. Research indicates that compounds like this can enhance neuroplastic changes associated with several neurological disorders, including:
- Alzheimer's Disease
- Parkinson's Disease
- Depression
- Post-Traumatic Stress Disorder
The ability of this compound to facilitate neuroplasticity makes it a candidate for developing treatments aimed at improving cognitive function in patients suffering from these conditions. A patent describes its use in pharmaceutical compositions designed to address various nervous system diseases and developmental disorders .
Case Study 1: Neuroplasticity Enhancement
A study published in a peer-reviewed journal demonstrated that administration of this compound resulted in significant improvements in neuroplasticity markers in animal models. The study reported:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Neurogenesis (new neuron formation) | 10% | 30% |
| Synaptic Strength (measured via electrophysiology) | Baseline | Increased by 50% |
This data supports the potential of the compound to enhance cognitive functions through neuroplastic changes .
Case Study 2: Mood Regulation
In another study focusing on mood regulation, subjects treated with this compound showed a marked reduction in depressive symptoms compared to a placebo group. The results were quantified using standardized depression rating scales:
| Rating Scale | Placebo Group | Treatment Group |
|---|---|---|
| Hamilton Depression Rating Scale (HDRS) | 20 (moderate) | 10 (mild) |
| Beck Depression Inventory (BDI) | 18 (moderate) | 7 (minimal) |
These findings suggest that the compound may serve as an effective treatment option for mood disorders .
Toxicological Assessments
While exploring the applications of this compound, it is crucial to consider its safety profile. Toxicological assessments have indicated that the compound exhibits low toxicity levels at therapeutic doses, making it a viable candidate for further clinical development. The following table summarizes key toxicological findings:
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg |
| Chronic Exposure Effects | No significant adverse effects observed at therapeutic doses |
These results are promising for its potential use in human therapies .
Mechanism of Action
The mechanism of action of 3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the methylamino group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Key Structural Analogues and Derivatives
The following table compares 3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol with structurally related compounds:
Pharmacological and Metabolic Differences
- Target Affinity: Atomoxetine inhibits norepinephrine reuptake with high selectivity. The hydroxyl group in 4-Hydroxy Atomoxetine may reduce blood-brain barrier penetration, limiting CNS activity compared to the parent drug . 4-(Methylamino)phenol derivatives (e.g., Diloxanide intermediates) lack the extended alkyl chain, resulting in divergent biological targets (e.g., antiparasitic vs. neuropsychiatric) .
- Metabolism and Solubility: The hydrochloride salt form of this compound improves water solubility, aiding renal excretion. This contrasts with 3-methylaminopropylamine-based drugs (e.g., Pyrantel), which rely on lipophilicity for intestinal absorption .
Research Findings and Experimental Data
- NMR and Regioselectivity: Experimental ¹H NMR data for MQI sulfone adducts confirmed preferential ortho-attack (85% yield) over meta-attack (<5%) under acidic conditions, aligning with computational simulations . This mirrors the regiochemical control observed in this compound synthesis.
Pharmacokinetic Studies :
- 4-Hydroxy Atomoxetine exhibits a plasma half-life of ~4 hours in humans, shorter than atomoxetine’s 5.2 hours, likely due to increased polarity from the hydroxyl group .
Biological Activity
3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol is a synthetic compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 287.40 g/mol
- IUPAC Name : this compound
This compound features a phenolic structure with a methylamino side chain, which is critical for its biological activity.
Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:
- Monoamine Oxidase Inhibition : The compound has been studied for its ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive functions .
- Neuroprotective Effects : Similar to other MAO inhibitors, this compound may offer neuroprotective benefits, particularly in conditions like Parkinson's disease and Alzheimer's disease. By preventing the degradation of neuroprotective neurotransmitters, it may help mitigate neurodegenerative processes .
- Antioxidant Properties : The phenolic structure suggests potential antioxidant activity, which can protect cells from oxidative stress—a contributing factor in various diseases, including neurodegenerative disorders .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of this compound resulted in significant increases in dopamine levels in the striatum, suggesting its potential utility in treating dopamine-related disorders .
- Cytotoxicity Tests : In vitro tests have shown that this compound exhibits low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic applications .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other known MAO inhibitors:
| Compound Name | MAO-A Inhibition IC50 (µM) | MAO-B Inhibition IC50 (µM) | Neuroprotective Effects |
|---|---|---|---|
| This compound | TBD | TBD | Yes |
| Pargyline | 0.027 | 0.027 | Yes |
| Deprenyl | 0.040 | 0.050 | Yes |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol, and how can reaction efficiency be optimized?
- Methodology : A multi-step synthesis approach is recommended. Begin with the alkylation of 3-methylphenol using 1-phenyl-3-chloropropane to introduce the propoxy chain. Subsequent amination with methylamine under controlled pH (8–9) and temperature (60–80°C) can yield the methylamino group. Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Catalytic optimization (e.g., using triethylamine as a base) improves yield .
- Key Considerations : Solvent selection (e.g., toluene for reflux conditions) and inert atmosphere (N₂/Ar) minimize side reactions like oxidation .
Q. How can structural confirmation of this compound be achieved?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methylamino proton at δ 2.2–2.5 ppm; aromatic protons at δ 6.7–7.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (expected [M+H]⁺ ~ 330–340 Da) .
- X-ray Crystallography : For crystalline derivatives, resolve bond angles and stereochemistry .
Q. What impurities are commonly observed during synthesis, and how are they characterized?
- Common Impurities :
- Degradation Products : Hydrolysis of the methylamino group under acidic conditions.
- Synthetic Byproducts : Unreacted intermediates (e.g., 3-methylphenol) or alkylation byproducts (e.g., di-substituted derivatives).
- Detection : HPLC with UV/Vis detection (λ = 254–280 nm) and reference standards (e.g., EP impurities cataloged in ) .
Advanced Research Questions
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?
- Stability Studies :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor via accelerated stability chambers.
- Degradation Pathways : Oxidative cleavage of the propoxy chain (dominant under light exposure) and hydrolysis of the methylamino group (acidic/basic conditions) .
Q. What computational models predict the compound’s pharmacokinetic properties, and how do they align with experimental data?
- In Silico Methods :
- ADME Prediction : Tools like SwissADME to estimate logP (~3.5, moderate lipophilicity), bioavailability (30–50%), and CYP450 metabolism (potential 2D6/3A4 interactions) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., GPCRs) using software like GROMACS.
Q. How can metabolic pathways of the compound be elucidated in vitro?
- Methodology :
- Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Identify phase I metabolites (e.g., hydroxylation at the phenyl ring) via LC-MS/MS .
- CYP Inhibition Studies : Use fluorescent probes (e.g., CYP3A4-CFDA) to assess enzyme inhibition potential .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Case Example : Discrepancies in IC₅₀ values for receptor binding may arise from assay conditions (e.g., buffer pH, ion concentration).
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
